(S)-Carazolol Glucuronide
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Overview
Description
(S)-Carazolol Glucuronide is a glucuronide conjugate of (S)-Carazolol, a beta-adrenergic receptor antagonist. Glucuronides are compounds formed by linking glucuronic acid to another substance via a glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carazolol Glucuronide typically involves the enzymatic or chemical conjugation of (S)-Carazolol with glucuronic acid. Enzymatic synthesis is often preferred due to its specificity and efficiency. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer the glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to (S)-Carazolol .
Industrial Production Methods: Industrial production of glucuronides, including this compound, can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the desired glucuronides .
Chemical Reactions Analysis
Types of Reactions: (S)-Carazolol Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The glucuronide moiety can be hydrolyzed under acidic or basic conditions to release the parent compound, (S)-Carazolol .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, hydrolysis can be achieved using hydrochloric acid or sodium hydroxide .
Major Products Formed: The major products formed from the reactions of this compound include (S)-Carazolol and glucuronic acid. In the case of oxidation, the products may include oxidized derivatives of (S)-Carazolol .
Scientific Research Applications
(S)-Carazolol Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of (S)-Carazolol, as well as the role of glucuronidation in drug metabolism. Additionally, it serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of glucuronide conjugates .
Mechanism of Action
The mechanism of action of (S)-Carazolol Glucuronide involves its interaction with beta-adrenergic receptors. As a glucuronide conjugate, it is more water-soluble than the parent compound, facilitating its excretion from the body. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases, which transfer the glucuronic acid moiety to (S)-Carazolol .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-Carazolol Glucuronide include other beta-adrenergic receptor antagonists that undergo glucuronidation, such as propranolol glucuronide and metoprolol glucuronide .
Uniqueness: What sets this compound apart from other similar compounds is its specific interaction with beta-adrenergic receptors and its unique pharmacokinetic profile. The glucuronidation of (S)-Carazolol enhances its water solubility and facilitates its excretion, making it an important compound for studying drug metabolism and excretion .
Properties
Molecular Formula |
C24H30N2O8 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S)-1-(9H-carbazol-3-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)25-10-14(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-13-7-8-18-16(9-13)15-5-3-4-6-17(15)26-18/h3-9,12,14,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t14-,19-,20-,21+,22-,24+/m0/s1 |
InChI Key |
IKXVDMBFNKFPCU-SFMYAERKSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC2=C(C=C1)NC3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)NC3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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